molecular formula C19H21N3O B2464329 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide CAS No. 868977-68-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2464329
CAS No.: 868977-68-8
M. Wt: 307.397
InChI Key: XPZNTDGFCCVDHH-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide is a compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction promotes C–C bond cleavage and is conducted under mild, metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation and other substitution reactions can occur, especially at reactive sites on the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide is unique due to its specific structure, which combines the imidazopyridine moiety with a phenylbutanamide group. This unique structure may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19(11-6-9-16-7-2-1-3-8-16)20-13-12-17-15-22-14-5-4-10-18(22)21-17/h1-5,7-8,10,14-15H,6,9,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZNTDGFCCVDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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